molecular formula C12H13NO3 B1371630 (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 915923-70-5

(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1371630
CAS No.: 915923-70-5
M. Wt: 219.24 g/mol
InChI Key: CNUJKDOYWVLLOR-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a heterocyclic compound that belongs to the indole family It is characterized by the presence of a 2-oxoindoline core with two methyl groups at positions 5 and 7, and an acetic acid moiety attached to the nitrogen atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 5,7-dimethylindole-2,3-dione with glycine or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic anhydride, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the acetic acid moiety.

Scientific Research Applications

(5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
  • (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Comparison:

  • Structural Differences: The position and number of methyl groups vary among these compounds, which can influence their chemical reactivity and biological activity.
  • Uniqueness: (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the specific placement of methyl groups at positions 5 and 7, which can affect its interaction with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(4-6)9(5-10(14)15)12(16)13-11/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJKDOYWVLLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661656
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-70-5
Record name (5,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 3
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 4
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 5
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 6
(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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